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Compound of Interest

Compound Name: 3-O-Acetyl Ezetimibe-d4

CAS No.: 1217642-08-4

Cat. No.: B564889 Get Quote

Executive Summary & Application Scope
3-O-Acetyl Ezetimibe-d4 is the stable isotope-labeled (SIL) analog of the 3-O-acetyl

metabolite/impurity of Ezetimibe. In regulated bioanalysis and impurity profiling, this standard is

critical for Isotope Dilution Mass Spectrometry (IDMS).

Unlike the parent drug (Ezetimibe), which contains a free phenolic hydroxyl group, the 3-O-

acetyl derivative exhibits distinct ionization and chromatographic properties. This guide

compares the deuterated standard against the native impurity and the parent drug, providing

the necessary spectral data to validate its identity and utility in quantitative workflows.

Key Applications
Impurity Profiling: Quantification of the process-related impurity "Ezetimibe Acetyl Ester" in

bulk drug substances.

Metabolite Identification: Tracking Phase II metabolic pathways (esterification).

Matrix Correction: Compensating for ion suppression/enhancement in plasma during LC-

MS/MS.
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The structural distinction lies in the acetylation of the phenolic hydroxyl group and the

incorporation of four deuterium atoms, typically on the N-fluorophenyl ring.

Feature Ezetimibe (Parent)
3-O-Acetyl
Ezetimibe (Native)

3-O-Acetyl

Ezetimibe-d4 (SIL)

Formula C₂₄H₂₁F₂NO₃ C₂₆H₂₃F₂NO₄ C₂₆H₁₉D₄F₂NO₄

MW 409.43 g/mol 451.46 g/mol 455.49 g/mol

Functionality Phenolic -OH (Acidic)
Phenyl Acetate

(Neutral/Lipophilic)

Phenyl Acetate (Mass

Shifted)

Ionization
ESI Negative

(Preferred)

ESI Positive

(Preferred)
ESI Positive

Synthesis & Degradation Pathway
The following diagram illustrates the structural relationship and the acetylation pathway that

generates this specific analyte.
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Figure 1: Structural relationship between Ezetimibe, its acetylated impurity, and the d4-labeled

standard.

Comparative Mass Spectrometry (LC-MS/MS)
The most significant analytical challenge with 3-O-Acetyl Ezetimibe is the shift in ionization

polarity. While Ezetimibe ionizes strongly in Negative Mode (due to the acidic phenol), the

acetylated derivative lacks this proton and often requires Positive Mode (forming [M+H]⁺ or

[M+NH₄]⁺ adducts).
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The following transitions are recommended for developing a Multiple Reaction Monitoring

(MRM) method.

Analyte Polarity
Precursor
Ion (Q1)

Product Ion
(Q3)

Collision
Energy (eV)

Rationale

Ezetimibe Negative 408.1 [M-H]⁻ 271.1 20-25
Cleavage of

β-lactam ring

3-O-Acetyl

Ezetimibe
Positive 452.2 [M+H]⁺ 271.1 15-20

Loss of Acetyl

+ Ring

Cleavage

3-O-Acetyl

Ezetimibe-d4
Positive 456.2 [M+H]⁺ 275.1 15-20

d4-Ring

Retention

Mechanistic Insight: The Deuterium Shift
In the fragmentation of the d4-standard:

Precursor (456.2): The molecule is protonated.

Fragmentation: The β-lactam ring cleaves. The fragment at m/z 275.1 retains the N-

fluorophenyl ring (where the d4 label is located) and the central azetidinone structure.

Differentiation: This +4 Da shift in both Q1 and Q3 ensures zero cross-talk with the native

impurity.

NMR Structural Elucidation
Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the site of acetylation

and the position of the deuterium labels.

1H NMR Comparative Data (DMSO-d₆, 400 MHz)
Note: Chemical shifts are representative of high-purity standards.
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Proton Assignment
Ezetimibe (Native)
δ (ppm)

3-O-Acetyl
Ezetimibe-d4 δ
(ppm)

Structural Proof

Acetyl Methyl (-

COCH₃)
Absent 2.28 (s, 3H)

Diagnostic Singlet:

Confirms acetylation.

Phenolic -OH 9.50 (s, 1H) Absent

Disappearance

confirms capping of

phenol.

N-Fluorophenyl (Ring

A)
7.10 - 7.25 (m, 4H) Silent / Absent

Deuterium Effect:

Signals disappear due

to d4-labeling.

C-Fluorophenyl (Ring

B)
7.15 - 7.30 (m, 4H) 7.15 - 7.30 (m, 4H)

Remains unchanged

(unlabeled ring).

Benzylic -CH (H-4) 5.30 (d) 5.35 (d)

Slight shift due to

conformational

change.

Azetidinone H-3 3.10 (m) 3.15 (m)
Core ring structure

intact.

13C NMR Key Signals[2][3]
Carbonyl (Acetyl): New signal appears at ~169.5 ppm.

Carbonyl (β-lactam): Remains at ~167.5 ppm.

C-D Coupling: The carbons on the N-fluorophenyl ring will appear as low-intensity

triplets/multiplets (C-D coupling) or disappear into the baseline noise, distinct from the sharp

singlets of the native form.

Experimental Protocols
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Solvent: Methanol or Acetonitrile (HPLC Grade). Avoid water for long-term storage to prevent

hydrolysis of the ester.

Concentration: 1.0 mg/mL (Free base equivalent).

Storage: -20°C, protected from light. Stability is generally >12 months if kept dry.

Protocol B: LC-MS/MS System Suitability
To validate the d4-standard performance, run the following gradient method.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water.[1]

Mobile Phase B: Acetonitrile.

Gradient:

0-1 min: 30% B

1-5 min: 30% -> 90% B

5-7 min: 90% B

7.1 min: Re-equilibrate 30% B.

Flow Rate: 0.3 mL/min.

Observation: The d4-standard may elute slightly earlier (0.05 - 0.1 min) than the native

impurity due to the Deuterium Isotope Effect on lipophilicity. This is normal and confirms

isotopic purity.
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Figure 2: Recommended analytical workflow for quantification using the d4-standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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